molecular formula C26H45NO19 B1165327 GM1a Ganglioside sugar-NAc-β-Propargyl

GM1a Ganglioside sugar-NAc-β-Propargyl

货号: B1165327
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GM1a Ganglioside sugar-NAc-β-Propargyl, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Overview

GM1a Ganglioside consists of a ceramide backbone linked to a pentasaccharide chain, which includes sialic acid residues. Its unique structure allows it to engage in various biological interactions, particularly within the central nervous system. The amphiphilic nature of GM1a facilitates its role in neuronal differentiation, neuroprotection, and signal transduction processes .

Neuroscience and Neuroprotection

GM1a has been extensively studied for its neuroprotective properties. It plays a crucial role in maintaining neuronal health and function. Research indicates that GM1a can enhance neurotransmitter release and support synaptic plasticity, which is vital for learning and memory .

Key Findings:

  • GM1a administration has shown improvements in spatial learning and memory deficits in animal models of Alzheimer's disease .
  • Inhibition of GM1a biosynthesis leads to neurodegenerative phenotypes, highlighting its importance in neuronal health .

Role in Viral Infections

Recent studies have identified GM1a as a coreceptor for viruses such as the dengue virus (DENV). It enhances the infectivity of DENV by facilitating viral attachment to host cells, demonstrating its potential role in virology research .

Mechanisms:

  • GM1a interacts with the E protein of DENV, increasing viral infectivity significantly .
  • This interaction alters cellular dynamics, enhancing the movement of the virus on cell surfaces during infection.

Therapeutic Development

The therapeutic potential of GM1a extends to its use as a treatment for lysosomal storage diseases and neurodegenerative disorders. Its ability to interact with various proteins makes it a candidate for developing new therapeutic strategies .

Case Studies:

  • Administration of GM1a has shown promise in reversing cognitive deficits associated with neurodegeneration .
  • Peptides mimicking GM1a binding domains have been proposed as therapeutics to inhibit bacterial adhesion to epithelial cells, showcasing its versatility in drug development .

Comparative Analysis of Gangliosides

To understand the unique features of GM1a, it is essential to compare it with other gangliosides:

Compound NameStructureUnique Features
GD1aContains an additional sialic acid residue compared to GM1Involved in more complex signaling
GT1bHas two sialic acidsPlays a role in advanced cellular communication
GD3Lacks N-acetylgalactosamineSimpler structure with distinct functional roles

化学反应分析

Synthetic Pathways and Enzymatic Modifications

GM1a Ganglioside sugar-NAc-β-Propargyl is synthesized through chemoenzymatic methods that leverage bacterial glycosyltransferases. Key steps include:

  • β-Lactoside Initiation : The synthesis begins with β-lactoside, enabling diversification of glycan moieties through one-pot multienzyme reactions. This approach allows precise control over α- and β-arm linkages in the ganglioside structure .

  • Sugar-Nucleotide Regeneration : Bacterial enzymes regenerate sugar nucleotides in situ, facilitating iterative glycosylation steps. This system supports the synthesis of 24 ganglioside glycans, including GM1a derivatives .

  • Propargyl Functionalization : The NAc-β-Propargyl group is introduced via enzymatic sialylation or galactosylation, enabling subsequent "click chemistry" applications (e.g., azide-alkyne cycloaddition) .

Structural and Functional Insights

  • Molecular Dynamics Simulations : GM1a-Propargyl maintains the amphiphilic structure of native GM1a, with the propargyl group minimally affecting membrane interactions. The ceramide backbone integrates into lipid bilayers, while the glycan protrudes for ligand binding .

  • Binding Specificity : Retains affinity for Siglec-7 and Siglec-9, immune checkpoint proteins, as confirmed by glycan microarray studies .

Analytical and Purification Techniques

  • Ion Exchange Chromatography : GM1a-Propargyl is purified using anion-exchange columns, exploiting its sialic acid content .

  • Mass Spectrometry (MS) : HDX-MS and MALDI-TOF confirm structural integrity and modification sites .

属性

分子式

C26H45NO19

同义词

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。